molecular formula C36H42N8O5 B609826 Palbociclib-SMCC

Palbociclib-SMCC

Cat. No.: B609826
M. Wt: 666.783
InChI Key: YPPDYAQBRIHIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Scientific Research Applications

Clinical Applications

1. Breast Cancer Treatment
Palbociclib was initially approved for use in combination with aromatase inhibitors or fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR-positive, HER2-negative) advanced breast cancer. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) rates compared to standard treatments. For instance, a real-world study indicated a median PFS of 22.8 months in first-line therapy settings .

2. Other Malignancies
Research has expanded the applications of palbociclib beyond breast cancer. Studies have shown its potential effectiveness in various malignancies, including:

  • Hepatocellular Carcinoma (HCC) : Palbociclib has demonstrated anti-tumor activity in HCC through mechanisms independent of CDK4/6, particularly involving the activation of AMP-activated protein kinase (AMPK) and inhibition of protein phosphatase 5 (PP5) .
  • Ovarian Cancer : Preclinical studies suggest that palbociclib can inhibit cell growth in ovarian cancer models .
  • Other Tumors : It has also been investigated for use in rhabdoid tumors, glioblastoma, nasopharyngeal carcinoma, and colorectal cancer .

Table 1: Summary of Key Clinical Studies Involving Palbociclib

Study ReferencePopulationTreatment RegimenMedian PFSMedian OSNotable Findings
191 patients with advanced breast cancerPalbociclib + aromatase inhibitor22.8 monthsNRHigh efficacy with manageable safety profile
HCC patientsPalbociclib monotherapyNRNRInduces apoptosis via AMPK activation
Various tumor typesPalbociclib + chemotherapyVaries by typeVaries by typeEffective across multiple malignancies

Emerging Insights

Recent studies have emphasized the importance of real-world data (RWD) in understanding the effectiveness and safety profiles of palbociclib outside controlled clinical trial settings. For instance, a multicenter study highlighted variations in treatment patterns and outcomes based on patient demographics and previous treatment histories .

Additionally, ongoing research into the mechanisms behind drug resistance is critical for optimizing treatment strategies involving palbociclib. Investigations into N-glycosylation suggest that targeting glycosylation pathways may enhance the efficacy of palbociclib in resistant tumors .

Properties

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

IUPAC Name

1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40)

InChI Key

YPPDYAQBRIHIAI-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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